molecular formula C5H3ClN4 B600029 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine CAS No. 120641-09-0

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine

Cat. No.: B600029
CAS No.: 120641-09-0
M. Wt: 154.557
InChI Key: JSIIDEVMRSVGKA-UHFFFAOYSA-N
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Description

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets .

Comparison with Similar Compounds

  • 6-Chloro-1,2,4-triazolo[4,3-a]pyrazine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: While these compounds share structural similarities, 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of a chlorine substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

6-chloro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIIDEVMRSVGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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